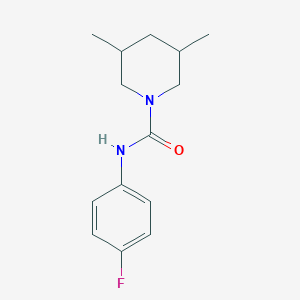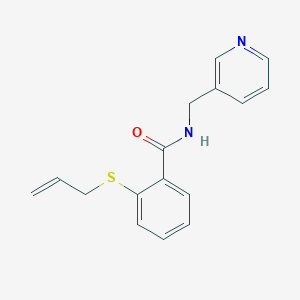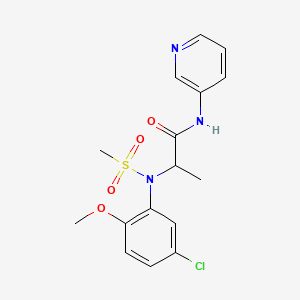![molecular formula C16H15FN4S B5337337 1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5337337.png)
1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a dimethylphenyl group, and a fluorophenylmethylsulfanyl group
Vorbereitungsmethoden
The synthesis of 1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrazole ring, followed by the introduction of the dimethylphenyl and fluorophenylmethylsulfanyl groups. Common reagents used in these reactions include azides, nitriles, and sulfur-containing compounds. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used, but can include various substituted tetrazoles, sulfoxides, sulfones, and other derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-DIMETHYLPHENYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:
1-(3,4-DIMETHYLPHENYL)-5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
1-(3,4-DIMETHYLPHENYL)-5-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE:
1-(3,4-DIMETHYLPHENYL)-5-{[(2-IODOPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE: Iodine substitution may enhance certain types of reactivity, such as in radiolabeling for medical imaging.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4S/c1-11-7-8-14(9-12(11)2)21-16(18-19-20-21)22-10-13-5-3-4-6-15(13)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTAJBGXZSOEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-fluorophenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5337255.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5337267.png)
![(4Z)-4-[(E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5337269.png)
![4-[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B5337276.png)

![6-(2,4-DICHLORO-5-NITROPHENYL)-3-METHYL-1H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOLE](/img/structure/B5337306.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5337311.png)
![rel-(1S,3R)-3-amino-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}cyclopentanecarboxamide dihydrochloride](/img/structure/B5337318.png)

![1-[3-(1H-imidazol-1-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5337344.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5337365.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B5337370.png)

